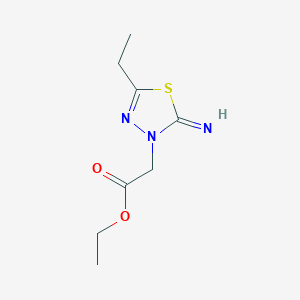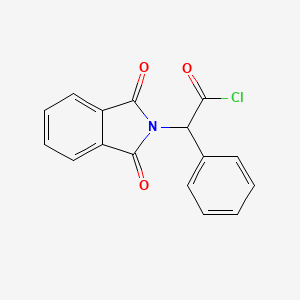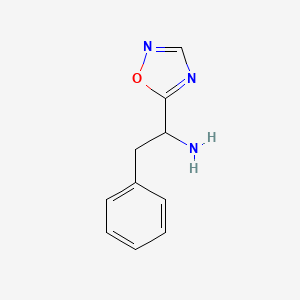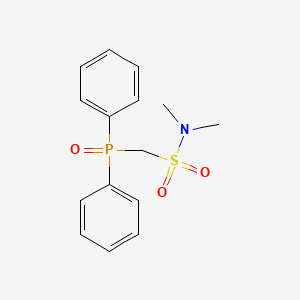![molecular formula C7H7N3O B13104267 1-Methylpyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13104267.png)
1-Methylpyrrolo[1,2-d][1,2,4]triazin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methylpyrrolo[1,2-d][1,2,4]triazin-4(3H)-one is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolo[1,2-d][1,2,4]triazine family, known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: 1-Methylpyrrolo[1,2-d][1,2,4]triazin-4(3H)-one can be synthesized through the rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . The synthetic approaches involve high temperatures and long reaction times, often requiring microwave-assisted heating with sodium methoxide or refluxing with triethyl orthoformate and xylene .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-Methylpyrrolo[1,2-d][1,2,4]triazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one derivatives.
科学的研究の応用
1-Methylpyrrolo[1,2-d][1,2,4]triazin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including enzyme inhibition and receptor antagonism.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 1-Methylpyrrolo[1,2-d][1,2,4]triazin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of enzymes such as tankyrase and stearoyl CoA desaturase . It can also function as an antagonist of receptors like melanin-concentrating hormone receptor (MCH)-R1 and corticotropin-releasing factor receptor 1 (CRF1) . These interactions lead to the modulation of various biological processes, contributing to its therapeutic potential.
類似化合物との比較
1-Methylpyrrolo[1,2-d][1,2,4]triazin-4(3H)-one can be compared with other similar compounds in the pyrrolo[1,2-d][1,2,4]triazine family:
Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one: Similar structure but different regioisomerism, leading to distinct biological activities.
Pyrrolo[1,2-d][1,3,4]oxadiazine: Precursor in the synthesis of pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one, with different chemical properties.
Pyrrolo[2,1-f][1,2,4]triazine: Parent moiety of antiviral drugs like remdesivir, showcasing its importance in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
特性
分子式 |
C7H7N3O |
|---|---|
分子量 |
149.15 g/mol |
IUPAC名 |
1-methyl-3H-pyrrolo[1,2-d][1,2,4]triazin-4-one |
InChI |
InChI=1S/C7H7N3O/c1-5-6-3-2-4-10(6)7(11)9-8-5/h2-4H,1H3,(H,9,11) |
InChIキー |
BPWUBHDGRMFISQ-UHFFFAOYSA-N |
正規SMILES |
CC1=NNC(=O)N2C1=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7H-Pyrano[2,3-d]pyrimidine](/img/structure/B13104201.png)
![2-{[2-(2-Hydroxyethyl)-2H-isoindol-1-yl]sulfanyl}ethan-1-ol](/img/structure/B13104222.png)
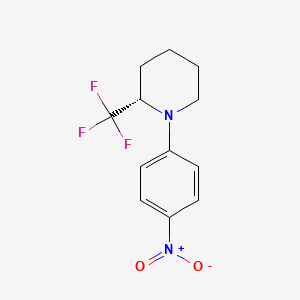

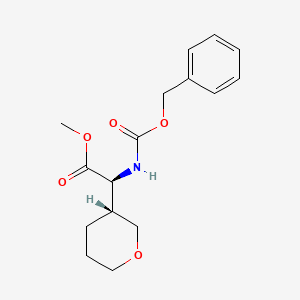
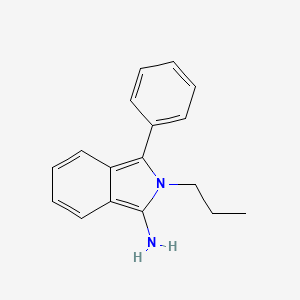
![9-Methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid](/img/structure/B13104250.png)

